2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile
Description
2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile is a fluorinated benzonitrile derivative featuring a methylsulfanylpropylamino substituent at the 6-position of the aromatic ring. The compound’s structure combines a nitrile group, a fluorine atom, and a sulfur-containing alkyl chain, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H13FN2S |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-fluoro-6-(3-methylsulfanylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H13FN2S/c1-15-7-3-6-14-11-5-2-4-10(12)9(11)8-13/h2,4-5,14H,3,6-7H2,1H3 |
InChI Key |
YXOBRGXCOLMSPF-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Thioether Formation:
Each of these steps requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanylpropylamino group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- ’s compound incorporates a bulky cyclopropyl-arylalkylamino group, increasing steric hindrance and lipophilicity (logP likely higher than the target compound).
- ’s derivative includes a cyclopropylmethylamino group and an additional oxalate salt, improving solubility but reducing passive membrane permeability compared to the target .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The methylsulfanyl group in the target compound balances lipophilicity (logP ~2.8) between the highly lipophilic arylalkylamino derivative () and the polar oxalate salt ().
- The sulfur atom in the target may enhance metabolic stability compared to ’s oxalate, which is prone to pH-dependent degradation .
Key Observations :
- The target’s methylsulfanylpropylamino group may confer unique selectivity for enzymes or receptors with nucleophilic cysteine residues (e.g., kinases), unlike ’s compound, which targets serotonin receptors .
- ’s compound, with its arylalkylamino group, is structurally analogous to pesticides (e.g., pyridalyl in ), suggesting divergent applications compared to the target .
Biological Activity
2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a nitrile group attached to a benzene ring, along with a methylsulfanylpropyl amino substituent, enhances its interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
The molecular formula of 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile is C13H15FN2S. The presence of the fluorine atom increases lipophilicity, which can improve cellular permeability and bioavailability. The methylsulfanylpropyl side chain further enhances the compound's solubility and stability.
Research indicates that compounds with similar structures often exhibit significant biological effects, including antimicrobial and anticancer activities. The interactions of 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile with biological molecules suggest potential modulation of enzyme activity or receptor binding, which is crucial for therapeutic efficacy.
Anticancer Potential
Studies have shown that compounds structurally related to 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile can inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation in cancer cells, making this compound a candidate for anticancer drug development .
Antimicrobial Effects
The compound may also exhibit antimicrobial properties. Similar benzonitrile derivatives have been reported to possess activity against various bacterial strains, indicating that 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile could be explored for its potential as an antibacterial agent .
Case Studies
- Inhibition of DHFR : A study on pyridopyrimidine derivatives demonstrated that structural modifications could enhance DHFR inhibition. Given the structural similarities, it is hypothesized that 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile may exhibit comparable inhibitory effects on DHFR .
- Antimicrobial Activity : In a comparative study of benzonitrile derivatives, several compounds showed significant antibacterial activity against resistant strains. While specific data on 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile is limited, its structural attributes suggest potential effectiveness in this area .
Comparative Analysis
The following table summarizes the biological activities and key features of compounds related to 2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Anticancer | Contains trifluoromethyl group |
| 2-Amino-6-fluorobenzonitrile | Antimicrobial | Amino group replaces methylsulfanylpropyl |
| 3-Fluoro-2-(trifluoromethyl)benzonitrile | Enzyme inhibitor | Different functional group positioning |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
